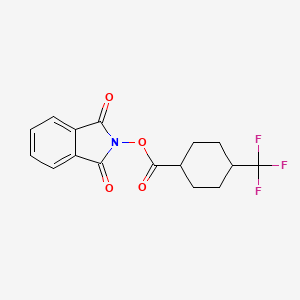
(1,3-dioxoisoindol-2-yl) 4-(trifluoromethyl)cyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Dioxoisoindol-2-yl) 4-(trifluoromethyl)cyclohexane-1-carboxylate is a chemical compound characterized by the presence of a dioxoisoindole moiety and a trifluoromethyl-substituted cyclohexane carboxylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxoisoindol-2-yl) 4-(trifluoromethyl)cyclohexane-1-carboxylate typically involves the reaction of 1,3-dioxoisoindoline with 4-(trifluoromethyl)cyclohexane-1-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow chemistry and automated synthesis, can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(1,3-Dioxoisoindol-2-yl) 4-(trifluoromethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Wissenschaftliche Forschungsanwendungen
(1,3-Dioxoisoindol-2-yl) 4-(trifluoromethyl)cyclohexane-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological processes and as a probe for investigating enzyme activities.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1,3-Dioxoisoindol-2-yl) 4-(trifluoromethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1,3-Dioxoisoindol-2-yl) 4-(trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylate: This compound shares structural similarities with (1,3-Dioxoisoindol-2-yl) 4-(trifluoromethyl)cyclohexane-1-carboxylate but differs in the bicyclic framework.
Trifluoromethyl-substituted indoles: These compounds contain a trifluoromethyl group and an indole moiety, similar to the dioxoisoindole structure.
Uniqueness
The uniqueness of this compound lies in its combination of the dioxoisoindole and trifluoromethyl-substituted cyclohexane carboxylate groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C16H14F3NO4 |
|---|---|
Molekulargewicht |
341.28 g/mol |
IUPAC-Name |
(1,3-dioxoisoindol-2-yl) 4-(trifluoromethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H14F3NO4/c17-16(18,19)10-7-5-9(6-8-10)15(23)24-20-13(21)11-3-1-2-4-12(11)14(20)22/h1-4,9-10H,5-8H2 |
InChI-Schlüssel |
IOGSXQGCBLKHPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


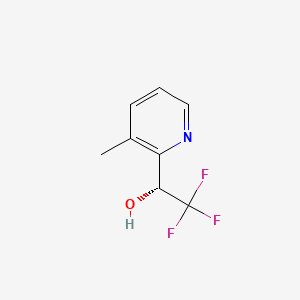
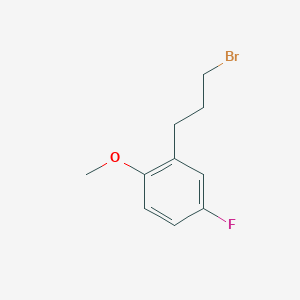

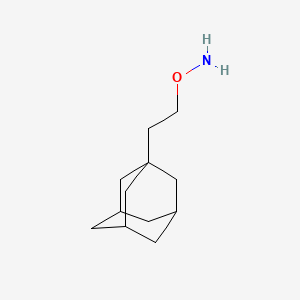
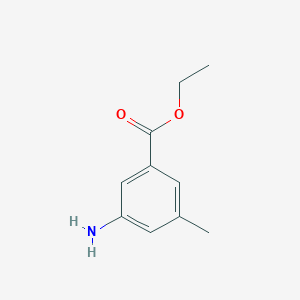
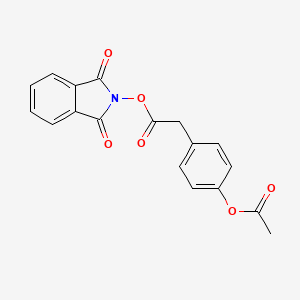
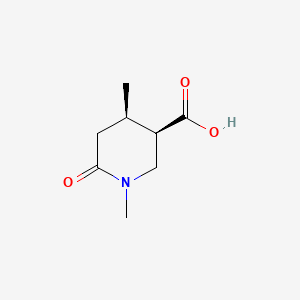
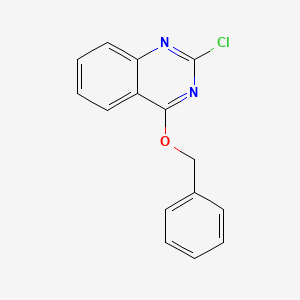
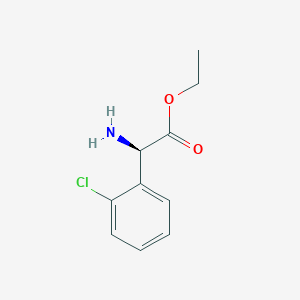
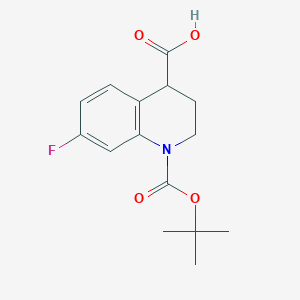
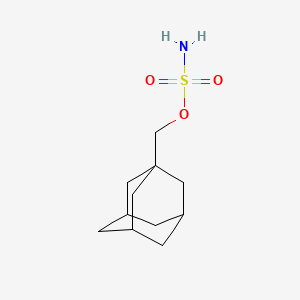

![7-Thiaspiro[3.5]nonan-2-one](/img/structure/B13572436.png)
![2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13572442.png)
